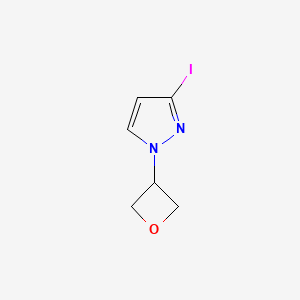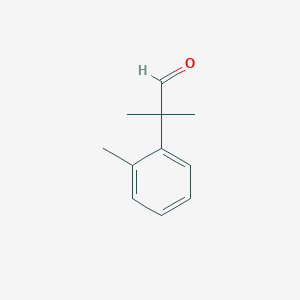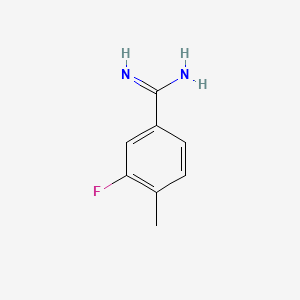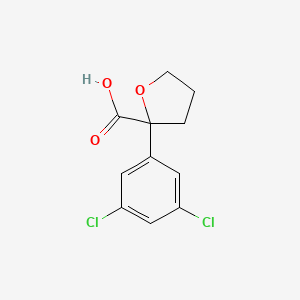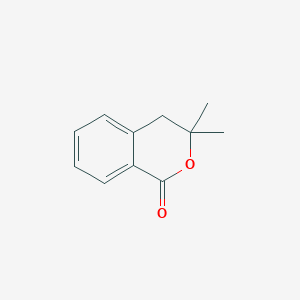
3,3-Dimethylisochroman-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylisochroman-1-one is an organic compound with the molecular formula C11H12O2 It belongs to the class of isochromanones, which are characterized by a benzene ring fused to a lactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethylisochroman-1-one can be synthesized through several methods. One common approach involves the cyclization of 1,3-bis-(halomethyl)-benzenes in the presence of carbon monoxide and water over a palladium catalyst . This method is advantageous due to its high yield and selectivity.
Another method involves the metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides . This approach allows for the synthesis of highly functionalized 3-isochromanones under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. The use of palladium catalysts in the presence of carbon monoxide and water is a common industrial method due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylisochroman-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,3-Dimethylisochroman-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3,3-Dimethylisochroman-1-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activities . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
3,3-Dimethylisochroman-1-one can be compared with other similar compounds, such as:
3,4-Dihydroisochromen-1-one: This compound has a similar structure but lacks the dimethyl groups at the 3-position.
Isobenzofuranone Derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable intermediate in organic synthesis. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3,3-dimethyl-4H-isochromen-1-one |
InChI |
InChI=1S/C11H12O2/c1-11(2)7-8-5-3-4-6-9(8)10(12)13-11/h3-6H,7H2,1-2H3 |
InChI Key |
NVUDQYSEQVSPDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


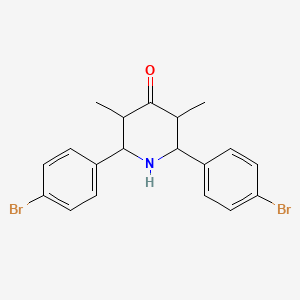
![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B12510173.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12510175.png)
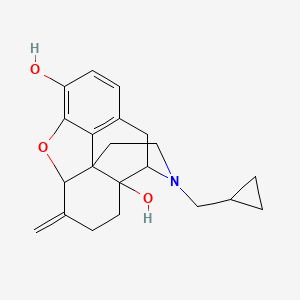
![2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510178.png)

![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate; but-2-enedioic acid](/img/structure/B12510197.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B12510210.png)
